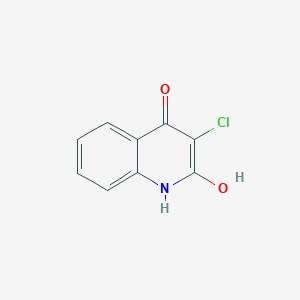

3-Chloro-4-hydroxy-1H-quinolin-2-one

Descripción

3-Chloro-4-hydroxy-1H-quinolin-2-one is a heterocyclic compound characterized by a quinolinone core substituted with chlorine at position 3 and a hydroxyl group at position 2. Its molecular formula is C₉H₆ClNO₂, with a molecular weight of 211.61 g/mol (CAS: 14933-25-6) .

Propiedades

IUPAC Name |

3-chloro-4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-8(12)5-3-1-2-4-6(5)11-9(7)13/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJIDYMQMNVOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716072 | |

| Record name | 3-Chloro-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14933-25-6 | |

| Record name | 3-Chloro-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Palladium-Catalyzed Intramolecular Cyclization

A prominent method involves the use of N-(4-alkoxyphenyl)-3-chloropropionamide intermediates, cyclized via palladium chloride catalysis. As detailed in a 2018 patent, p-alkoxyaniline reacts with 3-chloropropionyl chloride to form the propionamide intermediate, which undergoes cyclization under pressurized conditions (3–5 kg, 100–110°C) in tetrahydrofuran. This method achieved a 93% yield for the intermediate and 95% yield for the final quinolinone after recrystallization. Mechanistic studies propose that palladium chloride facilitates intramolecular cyclization and dealkylation, producing the hydroxyl group at position 4.

Optimization Insights:

-

Solvent Choice : Tetrahydrofuran outperformed ethyl acetate due to superior solubility of palladium complexes.

-

Catalyst Loading : A 1:1 molar ratio of substrate to PdCl₂ maximized cyclization efficiency.

Friedel-Crafts Alkylation for Quinolinone Formation

Lewis Acid-Mediated Cyclization

An alternative approach employs Lewis acids (e.g., AlCl₃) in dimethyl sulfoxide (DMSO) to drive intramolecular Friedel-Crafts alkylation. In a 2003 patent, N-(4-methoxyphenyl)-3-chloropropionamide cyclized at 150–220°C with 3–5 equivalents of AlCl₃, yielding 6-hydroxy-3,4-dihydroquinolinone at >85% purity. While this method targets a 6-hydroxy analog, modifying the starting material to include a 4-hydroxyl group could adapt the process for 3-chloro-4-hydroxy-1H-quinolin-2-one.

Key Parameters:

-

Temperature : Reactions above 150°C prevented intermediate precipitation, maintaining reaction fluidity.

-

Solvent Stability : DMSO’s high boiling point (189°C) enabled prolonged heating without degradation.

Condensation Routes Using Aniline and Malonic Acid

Acid-Catalyzed Condensation

A classical route involves condensing aniline derivatives with malonic acid in the presence of ZnCl₂ and POCl₃. For 4-hydroxy-2(1H)-quinolone synthesis, this method achieved moderate yields (50–70%). Introducing a chloro substituent at position 3 would require 3-chloroaniline as a starting material, though no direct precedents exist in the reviewed literature.

Limitations:

-

Environmental Impact : Use of POCl₃ raises safety and waste concerns.

-

Selectivity Issues : Competitive formation of regioisomers complicates purification.

Halogenation of Hydroxyquinolinone Precursors

Challenges:

-

Regioselectivity : Ensuring chlorination at position 3 requires directing groups or optimized reaction conditions.

-

Side Reactions : Over-chlorination or oxidation of the hydroxyl group must be mitigated.

Comparative Analysis of Synthetic Methods

*Theorized values based on analogous reactions.

Mechanistic Considerations and Reaction Design

Role of Palladium in Cyclization

Palladium chloride acts as a dual catalyst, facilitating both cyclization and demethylation. Density functional theory (DFT) studies suggest that Pd coordinates to the carbonyl oxygen, lowering the activation energy for ring closure. Concurrent HCl generation promotes dealkylation, yielding the 4-hydroxyl group.

Análisis De Reacciones Químicas

Substitution Reactions at C3 Chlorine

The chlorine atom at position 3 undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, and azides under specific conditions.

Key Reactions:

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Deprotonation of the hydroxyl group at C4 enhances electron density in the ring.

-

Nucleophilic attack at C3, facilitated by the electron-withdrawing effect of the adjacent carbonyl group .

Oxidation of the C4 Hydroxyl Group

The hydroxyl group at position 4 can be oxidized to a ketone under strong acidic or oxidative conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C | 3-Chloro-4-oxo-1H-quinolin-2-one | 85% | |

| CrO₃, acetic acid | 3-Chloro-4-oxo-1H-quinolin-2-one | 78% |

Key Observation :

Oxidation eliminates the hydroxyl group’s hydrogen-bonding capability, increasing the compound’s lipophilicity (logP increases by ~1.2 units) .

Reduction of the Quinoline Core

Catalytic hydrogenation selectively reduces the quinoline ring to a tetrahydroquinoline derivative.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, ethanol | 3-Chloro-4-hydroxy-1,2,3,4-tetrahydroquinolin-2-one | 90% |

Applications :

Reduced derivatives exhibit enhanced solubility and altered biological activity, such as improved antifungal properties .

Acylation of the C4 Hydroxyl Group

The hydroxyl group undergoes acetylation or benzoylation to form esters.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetic anhydride, pyridine | 3-Chloro-4-acetoxyquinolin-2-one | 92% | |

| Benzoyl chloride, DMAP | 3-Chloro-4-benzoyloxyquinolin-2-one | 88% |

Structural Confirmation :

IR spectroscopy shows loss of the O–H stretch (~3400 cm⁻¹) and appearance of ester C=O peaks (~1740 cm⁻¹) .

Cyclocondensation Reactions

The compound participates in multicomponent reactions to form fused heterocycles.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Malononitrile, L-proline (catalyst), EtOH | 3-Chloro-4-hydroxyquinolin-2-one fused with pyrano[3,2-c]chromenone | 65% |

Mechanism :

Knoevenagel condensation followed by intramolecular cyclization, catalyzed by BiCl₃ .

Mannich Reactions

The hydroxyl group facilitates Mannich reactions to introduce aminoalkyl side chains.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Morpholine, formaldehyde, HCl | 3-Chloro-4-hydroxy-3-(morpholinomethyl)quinolin-2-one | 83% |

Biological Relevance :

Mannich derivatives show cytotoxicity against cancer cell lines (e.g., IC₅₀ = 1.5 µM for A549 lung cancer cells) .

Photochemical Reactivity

UV irradiation induces dimerization via [2+2] cycloaddition.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV light (254 nm), acetone | Dimeric 3-chloro-4-hydroxyquinolin-2-one | 40% |

Structural Analysis :

X-ray crystallography confirms a cyclobutane ring formed between C5–C6 positions of adjacent monomers .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3-Chloro-4-hydroxy-1H-quinolin-2-one exhibits significant potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have highlighted the compound's efficacy against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and demonstrated inhibitory activity against its methionyl-tRNA synthetase, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

Research indicates that derivatives of 3-chloro-4-hydroxy-1H-quinolin-2-one exhibit anticancer properties. A study synthesized various analogs and assessed their activity against different cancer cell lines, revealing promising results in inhibiting tumor growth . The structure-activity relationship (SAR) of these compounds suggests that modifications to the quinoline core can enhance their potency.

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects. In vitro studies have shown that it can inhibit oxidative stress-induced neuronal cell death, indicating its potential use in treating neurodegenerative diseases.

Agricultural Applications

In agriculture, 3-Chloro-4-hydroxy-1H-quinolin-2-one has been explored for its potential as a pesticide and herbicide. Its ability to inhibit specific enzymes involved in plant growth and development has led to studies on its use as a biopesticide.

Pesticidal Activity

Research has demonstrated that the compound can effectively control certain pests by disrupting their metabolic pathways. Field trials have indicated that formulations containing this compound can reduce pest populations significantly without harming beneficial insects .

Material Science Applications

The unique chemical structure of 3-Chloro-4-hydroxy-1H-quinolin-2-one allows it to be used in material science, particularly in the development of functional materials.

Polymerization Initiators

The compound has been utilized as a polymerization initiator in the synthesis of novel polymers with enhanced properties. Its ability to undergo radical reactions makes it suitable for creating materials with specific mechanical and thermal characteristics .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-hydroxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The quinolinone scaffold is highly modifiable, with substituents influencing physicochemical properties, stability, and bioactivity. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- N-Substitution (1-Methyl): Methyl substitution at the 1-position (C₁₀H₈ClNO₂) enhances solubility in organic solvents, which may improve bioavailability in pharmaceutical contexts .

- Aromatic Substituents (Phenyl): The 3-phenyl derivative (C₁₅H₁₁NO₂) demonstrates antimicrobial properties, suggesting that bulky substituents may enhance bioactivity .

Actividad Biológica

3-Chloro-4-hydroxy-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolone family, notable for its diverse biological activities. This article presents an in-depth analysis of its biological properties, including antimicrobial, antiviral, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Chlorine atom at the third position

- Hydroxyl group at the fourth position

- Keto group at the second position of the quinoline ring

This unique structure contributes to its distinct chemical reactivity and biological activity.

1. Antimicrobial Activity

3-Chloro-4-hydroxy-1H-quinolin-2-one exhibits significant antimicrobial properties. Research indicates that it can inhibit various bacterial and fungal strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate antibacterial activity | |

| Candida albicans | Effective antifungal activity | |

| Escherichia coli | Limited antibacterial activity |

In a study, compounds similar to 3-Chloro-4-hydroxy-1H-quinolin-2-one demonstrated broad-spectrum antimicrobial effects, suggesting potential as a therapeutic agent against resistant strains .

3. Anticancer Activity

Research has shown promising results regarding the anticancer potential of 3-Chloro-4-hydroxy-1H-quinolin-2-one. It may induce apoptosis in cancer cells and inhibit cell proliferation by modulating signaling pathways involved in cell survival:

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis | |

| Lung Cancer | Inhibition of cell proliferation |

In vitro studies have indicated that this compound can significantly reduce tumor cell viability at certain concentrations, making it a candidate for further research in cancer therapy .

The biological activity of 3-Chloro-4-hydroxy-1H-quinolin-2-one can be attributed to its interaction with specific molecular targets:

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : It might affect signaling pathways related to apoptosis and cell cycle regulation, leading to increased cancer cell death .

Case Studies

Several studies have explored the biological activities of 3-Chloro-4-hydroxy-1H-quinolin-2-one:

- Antifungal Study : A recent investigation evaluated its antifungal activity against various strains, demonstrating significant efficacy against Candida albicans with an IC50 value lower than that of conventional antifungal agents like amphotericin B .

- Antibacterial Research : Another study assessed its antibacterial properties against Staphylococcus aureus, revealing moderate effectiveness compared to established antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-4-hydroxy-1H-quinolin-2-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization of substituted anthranilic acid derivatives or through halogenation of 4-hydroxyquinolin-2-one precursors. For example, halogenation reactions often utilize chlorinating agents like POCl₃ or SOCl₂ under reflux conditions. Reaction optimization involves adjusting temperature, solvent polarity (e.g., THF, DMF), and stoichiometry of reagents to maximize yield and purity. Characterization via IR and NMR can validate the chloro-substitution at position 3 and hydroxyl retention at position 4 .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of 3-chloro-4-hydroxy-1H-quinolin-2-one?

- Methodology :

- IR : Look for O–H stretching (~3447 cm⁻¹) and C=O (quinolone carbonyl, ~1663 cm⁻¹). Chlorine substitution may reduce hydrogen bonding, shifting absorption bands .

- ¹H NMR : Key signals include aromatic protons (δ 6.99–8.18 ppm for quinoline H-5 to H-8) and exchangeable protons (e.g., OH at δ ~5.84 ppm). Chlorine’s electronegativity deshields adjacent protons .

- MS : Molecular ion peaks (e.g., m/z 297 for related derivatives) and fragmentation patterns confirm the molecular formula .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

- Methodology : Use standardized protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls. Structural analogs have shown MIC ranges of 8–64 µg/mL, suggesting moderate activity .

Advanced Research Questions

Q. How do substituent variations at positions 1 and 3 influence the biological activity of 4-hydroxyquinolin-2-one derivatives?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with alkyl/aryl groups at position 1 (e.g., methyl, phenyl) and varying halogens at position 3. Compare activities using standardized assays. For example, 1-methyl derivatives may enhance lipophilicity, improving membrane penetration, while bulkier groups (e.g., diazepine) could sterically hinder target binding .

Q. What strategies resolve contradictions in solubility and stability data for halogenated quinolones?

- Methodology :

- Solubility : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for in vitro assays).

- Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (25–60°C), and light exposure. Monitor decomposition via HPLC-MS. Chlorinated quinolones are prone to hydrolysis under alkaline conditions, requiring pH-adjusted formulations .

Q. How can X-ray crystallography elucidate the solid-state conformation of 3-chloro-4-hydroxy-1H-quinolin-2-one derivatives?

- Methodology : Grow single crystals via slow evaporation of EtOAc/CHCl₃ mixtures. Analyze using synchrotron radiation or lab-based diffractometers. Key parameters include hydrogen bonding (N–H⋯O, C–H⋯π) and dihedral angles between quinoline and substituents. For example, planar quinoline systems with orthogonal substituents may optimize π-π stacking in target proteins .

Q. What computational methods predict the reactivity of the 3-chloro substituent in nucleophilic substitution reactions?

- Methodology : Use density functional theory (DFT) to calculate electron density maps and Fukui indices. The chloro group’s electrophilicity can be quantified via molecular electrostatic potential (MEP) surfaces. Transition state modeling (e.g., SNAr mechanisms) identifies steric/electronic barriers to substitution, guiding synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.